2-(Azetidin-3-yl)-N-ethylpropanamide

Medicinal Chemistry ADMET Properties Drug Design

Researchers often face assay interference from nonspecific binding when using lipophilic intermediates. This azetidine amide offers a solution: computed XLogP3-AA of 0.0 minimizes hydrophobic interactions with proteins/lipids. - Two hydrogen bond donors enable SAR studies on amide N-H engagement; N-methyl analog has only one. - Constrained azetidine ring serves as a piperidine bioisostere for metabolically stable, 3D scaffolds. - 95% purity; ideal for LC-MS method development to distinguish structural isomers.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B12070141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-N-ethylpropanamide
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)C1CNC1
InChIInChI=1S/C8H16N2O/c1-3-10-8(11)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyKGJFOIOXFFARAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-N-ethylpropanamide Overview


2-(Azetidin-3-yl)-N-ethylpropanamide (CAS: 1597642-48-2) is a synthetic organic compound classified as an amide derivative of the saturated, four-membered nitrogen heterocycle azetidine [1]. Its molecular structure, which comprises an azetidine ring attached at the 3-position to an N-ethylpropanamide group, gives it a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . As a member of the azetidine class, its inherent ring strain and defined three-dimensional conformation make it a valuable scaffold in medicinal chemistry and a useful intermediate in organic synthesis, where its unique structural features can be exploited for the development of novel biologically active molecules [2]. The compound is commercially available from multiple reputable suppliers with a typical purity specification of 95% .

Azetidine scaffold for medicinal chemistry
Secondary amide building block with free azetidine NH
Research-grade purity (typical specification)

2-(Azetidin-3-yl)-N-ethylpropanamide Substitution Risk


In the absence of head-to-head biological data, the decision to select 2-(Azetidin-3-yl)-N-ethylpropanamide over a closely related azetidine amide hinges on its distinct physicochemical signature, which directly impacts its behavior in experimental assays and its utility as a synthetic intermediate. While compounds like its N-methyl analog (2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide) or a structural isomer (N-[1-(azetidin-3-yl)ethyl]propanamide) share the same molecular weight, they differ markedly in key properties such as lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) [1]. These computable differences, as detailed below, are not merely academic; they can translate into significant variations in solubility, membrane permeability, and target binding affinity, making the simple substitution of one azetidine amide for another a potential source of experimental failure [2]. Therefore, a procurement strategy must be guided by these specific, quantifiable parameters.

Lipophilicity profile may shift
Close analogs differ in computed LogP; even small shifts can alter aqueous solubility and non-specific binding in biochemical assays.
Hydrogen-bond donor capacity differs
N-methylated analog lacks an amide N-H donor, fundamentally changing the interaction profile with biological targets.
Isomer identity risk with same MW
The structural isomer N-[1-(azetidin-3-yl)ethyl]propanamide shares identical molecular weight, requiring careful analytical confirmation.

2-(Azetidin-3-yl)-N-ethylpropanamide Physicochemical Comparison


Lipophilicity Comparison

2-(Azetidin-3-yl)-N-ethylpropanamide exhibits a computed lipophilicity (XLogP3-AA) of 0.0, which is lower than that of its N-methylated analog, 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide, with an XLogP3-AA of 0.2 [1]. This difference, while subtle, indicates a shift towards greater hydrophilicity. Lower logP values are generally correlated with improved aqueous solubility and reduced non-specific binding, critical parameters in biochemical assays [2].

Lipophilicity
Reported
XLogP3 0.0 vs. N-methyl analog 0.2 Δ -0.2
May influence aqueous solubility and assay behavior
Computed property; cross-study comparison
Medicinal Chemistry ADMET Properties Drug Design

Hydrogen Bond Donor Comparison

2-(Azetidin-3-yl)-N-ethylpropanamide possesses two hydrogen bond donor (HBD) groups, one on the azetidine nitrogen and one on the amide nitrogen. In contrast, the N-methylated analog 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide has only one HBD (on the azetidine nitrogen) because its amide nitrogen is fully substituted [1]. The presence of an additional hydrogen bond donor can significantly alter a molecule's interaction profile with biological targets, enabling or strengthening key binding interactions with enzymes or receptors [2].

H-Bond Donors
Reported
2 HBD vs. N-methyl analog 1 HBD +1 donor
Alters target binding interaction profile
Critical for SAR studies and pharmacophore modeling
Molecular Interactions Pharmacophore Modeling Receptor Binding

Polar Surface Area Comparison

2-(Azetidin-3-yl)-N-ethylpropanamide has a computed Topological Polar Surface Area (TPSA) of 41.1 Ų, whereas the N-methylated analog has a significantly lower TPSA of 32.3 Ų [1]. TPSA is a key descriptor for predicting a molecule's ability to passively cross biological membranes, with a value below 140 Ų generally considered favorable for oral absorption and values below 90 Ų often associated with good blood-brain barrier penetration [2]. The ~9 Ų difference, while both values are low, could be consequential in specific contexts requiring precise modulation of membrane permeability.

Polar Surface Area
Reported
TPSA 41.1 Ų vs. N-methyl analog 32.3 Ų Δ +8.8 Ų
Influences passive membrane permeability
Relevant for cell-based assays and permeability predictions
Drug Delivery Membrane Permeability Bioavailability

Molecular Weight and Purity

2-(Azetidin-3-yl)-N-ethylpropanamide has a molecular weight of 156.23 g/mol and is commonly supplied with a purity of 95% (HPLC) . The structurally similar 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide has a molecular weight of 170.25 g/mol and is also available at 95% purity . The isomer N-[1-(azetidin-3-yl)ethyl]propanamide shares the same molecular weight of 156.23 g/mol as the target compound, making analytical confirmation of identity (e.g., via NMR or LCMS) essential upon receipt [1].

MW & Purity
Specification review
156.23 g/mol 95% (HPLC)
Confirms identity and procurement specification
Verify identity via NMR/LCMS; isomer has same MW
Chemical Sourcing Quality Control Inventory Management

2-(Azetidin-3-yl)-N-ethylpropanamide Applications


Balanced Lipophilicity Probes

Given its computed XLogP3-AA of 0.0 [1], 2-(Azetidin-3-yl)-N-ethylpropanamide is a more suitable starting point than the more lipophilic N-methyl analog (XLogP3-AA = 0.2) for designing biochemical probes intended for use in aqueous assay systems. Its lower predicted logP suggests it may exhibit reduced non-specific binding to proteins and lipids, leading to cleaner data in target engagement studies. Researchers can leverage this property to minimize assay artifacts and improve the signal-to-noise ratio in high-throughput screening campaigns.

Hydrogen Bond Network Optimization

The presence of two hydrogen bond donors in 2-(Azetidin-3-yl)-N-ethylpropanamide, compared to the single donor in its N-methyl analog [2], makes it the preferred choice when exploring structure-activity relationships (SAR) around a key hydrogen bonding interaction with a biological target. Medicinal chemists can use this scaffold to probe the necessity of an amide N-H hydrogen bond for target engagement, a common motif in kinase inhibitors and other drug classes. Substitution with the N-methyl analog would be a specific negative control in such a study.

Constrained Peptidomimetics Synthesis

The azetidine ring system is a recognized bioisostere for piperidine and other saturated heterocycles, offering enhanced metabolic stability and a distinct conformational profile [3]. 2-(Azetidin-3-yl)-N-ethylpropanamide provides a versatile handle for introducing this constrained, three-dimensional core into larger molecules. Its secondary amide and free azetidine nitrogen allow for divergent synthetic elaboration, making it a valuable building block for the construction of peptidomimetics or other drug-like scaffolds where conformational restriction is desired to improve target selectivity.

Analytical Method Development for Azetidine Amides

The nearly identical molecular weights and structures of 2-(Azetidin-3-yl)-N-ethylpropanamide and its isomer N-[1-(azetidin-3-yl)ethyl]propanamide (both 156.23 g/mol) present a specific analytical challenge [4]. This makes the compound an excellent candidate for developing and validating LC-MS or NMR methods that can reliably distinguish between structurally similar azetidine amides. Procurement of the pure compound is essential for establishing reference standards and ensuring the accuracy of analytical assays used in process chemistry and quality control.

Application
Selection Property
Validation Focus
Balanced lipophilicity probes
Computed logP profile
Aqueous solubility and reduced non-specific binding
Hydrogen bond network optimization
H-bond donor capacity
Target engagement SAR and binding assays
Constrained peptidomimetic synthesis
Azetidine ring geometry
Conformational restriction and synthetic versatility
Analytical method development
Isomer discrimination
LC-MS/NMR resolution from structural isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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